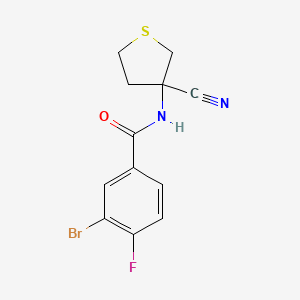

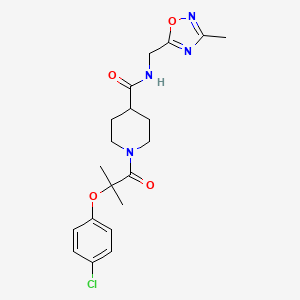

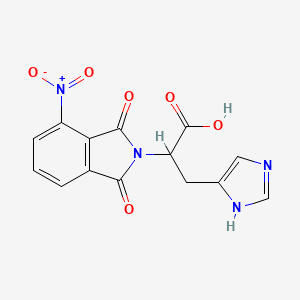

3-Bromo-N-(3-cyanothiolan-3-YL)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-N-(3-cyanothiolan-3-YL)-4-fluorobenzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a synthetic molecule that is used for various purposes in the field of biochemistry and pharmacology.

Applications De Recherche Scientifique

Electrochemical Fluorination

Research by Shainyan and Danilevich (2006) on the electrochemical fluorination of aromatic compounds, including bromobenzamides, highlights the transformation of cyano groups into trifluoromethyl and the fluorination mostly in the ring to afford derivatives. This study underscores the significance of such compounds in developing new synthetic methodologies for introducing fluorine atoms into organic molecules, which is crucial in pharmaceuticals, agrochemicals, and material sciences (Shainyan & Danilevich, 2006).

Molecular Solids Based on Nickel Complexes

Research on ion-pair complexes involving bromo-fluorobenzyl compounds by Ni et al. (2005) showcases the structural and magnetic characterization of molecular solids. This research contributes to the understanding of molecular magnetism and the design of materials with specific magnetic properties, which could have implications in data storage and quantum computing applications (Ni et al., 2005).

Copper-Catalyzed Reactions

Wang et al. (2012) developed a concise approach to various benzisothiazol-3(2H)-one derivatives via a copper-catalyzed reaction of o-bromobenzamide derivatives. This demonstrates the utility of bromobenzamide derivatives in synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals (Wang et al., 2012).

Nanoparticle Synthesis

Fischer, Baier, and Mecking (2013) utilized bromo and fluoro-functionalized precursors for the synthesis of enhanced brightness, emission-tuned nanoparticles from polyfluorene building blocks. These findings are relevant to the development of materials for optoelectronic devices, bioimaging, and sensor applications (Fischer, Baier, & Mecking, 2013).

Synthesis of Sigma-2 Receptor Ligands

Research by Rowland et al. (2006) on the synthesis and in vivo evaluation of high-affinity 76Br-labeled sigma-2-receptor ligands, including bromo and fluoro benzamides, contributes to the development of potential PET radiotracers for imaging solid tumors. This underscores the importance of such compounds in advancing diagnostic imaging techniques in oncology (Rowland et al., 2006).

Propriétés

IUPAC Name |

3-bromo-N-(3-cyanothiolan-3-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2OS/c13-9-5-8(1-2-10(9)14)11(17)16-12(6-15)3-4-18-7-12/h1-2,5H,3-4,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIDWQFEWBWBRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)NC(=O)C2=CC(=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-(3-cyanothiolan-3-YL)-4-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2683042.png)

![N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2683047.png)

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2683049.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2683061.png)

![7-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2683064.png)